2,5-Bis(trifluoromethyl)phenyl isocyanate
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Overview
Description
2,5-Bis(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C9H3F6NO. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, along with an isocyanate functional group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 2,5-Bis(trifluoromethyl)phenyl isocyanate typically involves the reaction of phenyl isocyanate with trifluoromethylating agents. One common method includes the reaction of phenyl isocyanate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
2,5-Bis(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form ureas.
Addition Reactions: It can react with alcohols to form carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-bis(trifluoromethyl)phenyl amine and carbon dioxide.
Scientific Research Applications
2,5-Bis(trifluoromethyl)phenyl isocyanate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of trifluoromethylated compounds.
Biology: It is employed in the modification of biomolecules to study their interactions and functions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species such as amines, alcohols, and water. This reactivity is attributed to the electron-withdrawing effect of the trifluoromethyl groups, which increases the electrophilicity of the isocyanate carbon . The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
2,5-Bis(trifluoromethyl)phenyl isocyanate can be compared with other trifluoromethylated isocyanates, such as:
3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar in structure but with different positions of the trifluoromethyl groups, leading to variations in reactivity and applications.
4-(Trifluoromethyl)phenyl isocyanate: Contains only one trifluoromethyl group, resulting in different chemical properties and uses.
Pentafluorophenyl isocyanate: Contains five fluorine atoms on the phenyl ring, offering distinct reactivity patterns compared to this compound.
These comparisons highlight the unique properties of this compound, particularly its enhanced electrophilicity and reactivity due to the presence of two trifluoromethyl groups.
Properties
IUPAC Name |
2-isocyanato-1,4-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO/c10-8(11,12)5-1-2-6(9(13,14)15)7(3-5)16-4-17/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLGYXZSVKQXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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